2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 1,2-dihydroisoquinoline derivatives with ethane-1-sulfonyl fluoride under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride include:
- 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the isoquinoline and sulfonyl fluoride moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an isoquinoline moiety and a sulfonyl fluoride functional group, suggests it may exhibit significant pharmacological properties. This article explores the biological activity of this compound, detailing its synthesis, reactivity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H10FNO3S
- Molecular Weight : 255.26 g/mol
- CAS Number : 878466-25-2
The compound's sulfonyl fluoride group contributes to its electrophilic nature, making it suitable for nucleophilic substitution reactions. This reactivity is critical for its interactions with biological targets.
Biological Activity Overview
Research on the specific biological activity of this compound is limited; however, compounds with similar isoquinoline structures have demonstrated various biological activities:
- Antimicrobial Activity : Isoquinoline derivatives are known for their potential antimicrobial effects.
- Antitumor Activity : Some isoquinoline-based compounds have been studied for their anticancer properties.
- Enzyme Inhibition : The sulfonyl fluoride group may enable this compound to act as an inhibitor for specific enzymes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of isoquinoline derivatives with sulfonyl fluorides. The following general approach highlights one of the synthetic pathways:
- Starting Material : Isoquinoline derivative.
- Reagent : Sulfonyl fluoride (e.g., sulfonyl chloride converted to fluoride).
- Reaction Conditions : Typically requires a base (such as triethylamine) in a suitable solvent (like dichloromethane) at room temperature.
- Purification : The product can be purified using column chromatography.
Interaction Studies and Case Studies
While specific studies on this compound are scarce, analogs have been examined in various contexts:
Compound Name | Biological Activity | Reference |
---|---|---|
1-(4-Fluorophenyl)-3-(sulfonyl)urea | Herbicidal activity | |
Isoquinoline-based sulfonamides | Antimicrobial activity | |
3-(Trifluoromethylsulfonyl)aniline | Strong electrophilic properties |
These analogs suggest that this compound may possess similar or enhanced biological activities due to its unique structural features.
Potential Therapeutic Applications
The unique combination of an isoquinoline structure with a sulfonyl fluoride group positions this compound as a candidate for drug development in various therapeutic areas:
- Cancer Therapy : Given the anticancer potential of related compounds, further investigation could reveal its efficacy against specific cancer types.
- Infectious Diseases : Its antimicrobial properties could be explored in the context of developing new antibiotics.
Properties
IUPAC Name |
2-(1-oxoisoquinolin-2-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c12-17(15,16)8-7-13-6-5-9-3-1-2-4-10(9)11(13)14/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOISJIKOVKNBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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